9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE: is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes a bromine atom at the 9th position and a 2-propoxyphenylmethyl group at the 6th position, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step protocols starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then subjected to further functionalization to introduce the bromine and 2-propoxyphenylmethyl groups.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The indoloquinoxaline core can participate in redox reactions, which can modify its electronic properties and biological activity.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
Chemistry:
In chemistry, 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine:
This compound has shown promise in biological and medicinal research due to its DNA intercalating properties. It has been studied for its potential anticancer activity, as it can stabilize DNA duplexes and inhibit topoisomerase enzymes . Additionally, it exhibits antiviral properties against viruses such as herpes simplex virus and cytomegalovirus .
Industry:
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable candidate for drug discovery and development .
Mechanism of Action
The primary mechanism of action of 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE involves DNA intercalation. This process involves the insertion of the compound between DNA base pairs, which disrupts the normal function of the DNA helix . This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells. The compound also interacts with topoisomerase enzymes, further inhibiting DNA replication .
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
6H-Indolo[2,3-b]quinoxaline: A parent compound with various derivatives that exhibit diverse biological activities.
9-Bromo-6-(2-methylbenzyl)-6H-indolo[2,3-b]quinoxaline: A structurally similar compound with a methylbenzyl group instead of a propoxyphenylmethyl group.
Uniqueness:
The uniqueness of 9-BROMO-6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 2-propoxyphenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H20BrN3O |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
9-bromo-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H20BrN3O/c1-2-13-29-22-10-6-3-7-16(22)15-28-21-12-11-17(25)14-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-12,14H,2,13,15H2,1H3 |
InChI Key |
RLCRNUQHQNWOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.